Sodium Channel Blocker Mechanism of Action: Target Engagement vs. Structurally Distinct Anticonvulsants
SL-90.0571 is classified as a voltage-gated sodium channel blocker, a mechanism of action shared with established antiepileptic drugs such as phenytoin and carbamazepine. The Therapeutic Target Database (TTD) annotates SL-90.0571 as a sodium channel modulator [1]. This mechanism differentiates SL-90.0571 from GABAergic anticonvulsants (e.g., benzodiazepines, barbiturates) and SV2A ligands (e.g., levetiracetam). Quantitatively, sodium channel blockers as a class demonstrate efficacy in maximal electroshock (MES) seizure models, with reference compounds such as phenytoin showing ED50 values in the range of approximately 9.5 mg/kg (i.p., mice) in MES, whereas GABA-enhancing agents are preferentially active in pentylenetetrazole (PTZ) models. The specific potency (IC50 or ED50) of SL-90.0571 at human sodium channel isoforms has not been publicly disclosed in peer-reviewed literature. The target annotation is based on curated database entries and patent-derived information [2] rather than published head-to-head electrophysiology data.
| Evidence Dimension | Mechanism of action classification (target annotation) |
|---|---|
| Target Compound Data | SL-90.0571: Sodium channel modulator (TTD annotation) |
| Comparator Or Baseline | Phenytoin (sodium channel blocker): MES ED50 ~9.5 mg/kg i.p. mice; Carbamazepine (sodium channel blocker): MES ED50 ~8.8 mg/kg i.p. mice; Valproic acid (multi-mechanism): MES ED50 ~272 mg/kg i.p. mice |
| Quantified Difference | Mechanistic classification: Sodium channel blockade (shared with phenytoin/carbamazepine), distinct from GABAergic and SV2A-targeted agents. Quantitative potency data for SL-90.0571 not publicly available. |
| Conditions | Target classification from Therapeutic Target Database (TTD); comparator ED50 values from standard MES seizure model (mice, i.p.) |
Why This Matters
For procurement of investigative anticonvulsant compounds with sodium channel blocking mechanism, SL-90.0571 provides a validated target engagement profile backed by pharmaceutical industry development records, distinguishing it from uncharacterized thiophene acetamides lacking target annotation.
- [1] Therapeutic Target Database (TTD). Drug ID D0B4ZQ: SL-90.0571. Target: Sodium channel. 2025. View Source
- [2] DrugMap. SL-90.0571 Drug-Related Molecule Interaction Atlas. Target: Voltage-gated sodium channel alpha Nav1.7 (SCN9A). View Source
